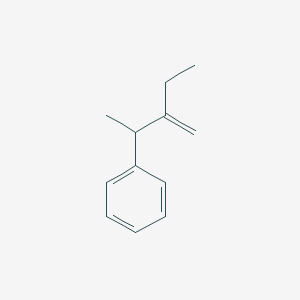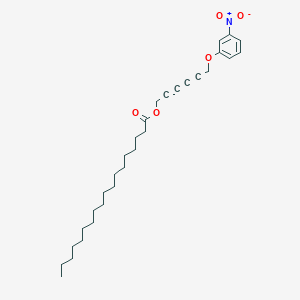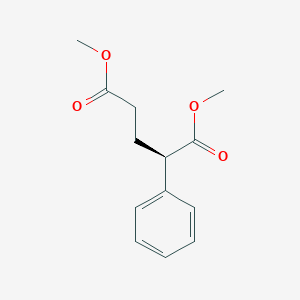
Pentanedioic acid, 2-phenyl-, dimethyl ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- is an organic compound with the molecular formula C13H16O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- can be synthesized through several methods. One common approach involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of pentanedioic acid, 2-phenyl-, dimethyl ester, ®- often involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Applications De Recherche Scientifique
Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pentanedioic acid, 2-phenyl-, dimethyl ester, ®- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The phenyl group may also interact with aromatic receptors, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanedioic acid, dimethyl ester: A simpler ester with similar reactivity but lacking the phenyl group.
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Contains additional methyl groups, affecting its chemical properties.
Pentanedioic acid, 2-methylene-, dimethyl ester: Features a methylene group, altering its reactivity.
Uniqueness
Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- is unique due to its chiral nature and the presence of the phenyl group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
56523-52-5 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
dimethyl (2R)-2-phenylpentanedioate |
InChI |
InChI=1S/C13H16O4/c1-16-12(14)9-8-11(13(15)17-2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-/m1/s1 |
Clé InChI |
YPDDMZUWEYJXHM-LLVKDONJSA-N |
SMILES isomérique |
COC(=O)CC[C@H](C1=CC=CC=C1)C(=O)OC |
SMILES canonique |
COC(=O)CCC(C1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


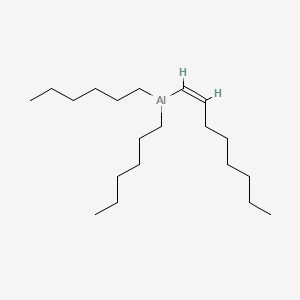
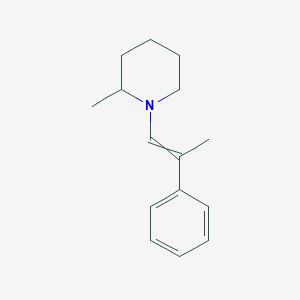

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
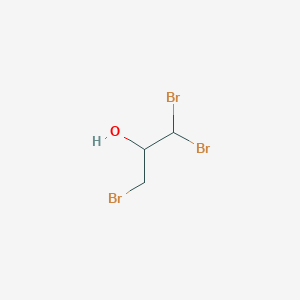
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
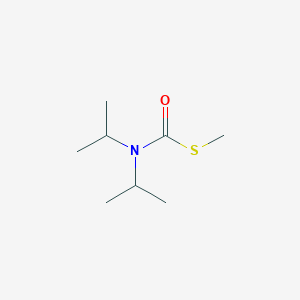
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
